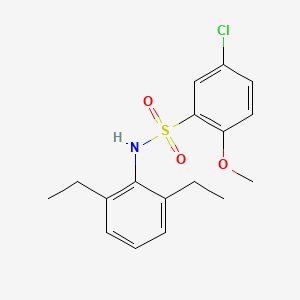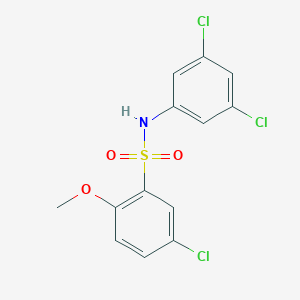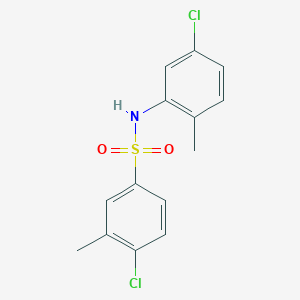
4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide, also known as MK-2206, is a small molecule inhibitor of the AKT pathway. It has been extensively studied for its potential therapeutic applications in various types of cancer.
作用机制
4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide inhibits the AKT pathway by binding to the PH domain of AKT and preventing its translocation to the plasma membrane. This prevents the activation of downstream signaling pathways that are involved in cell survival and proliferation. 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide also inhibits the phosphorylation of downstream targets, including GSK3β and FOXO1, which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and gemcitabine. In addition, 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to reduce tumor growth and metastasis in animal models of breast and prostate cancer.
实验室实验的优点和局限性
One advantage of 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide is its specificity for the AKT pathway, which makes it a valuable tool for studying the role of this pathway in cancer. However, one limitation of 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide is its poor solubility, which can make it difficult to administer in vivo. In addition, 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to have off-target effects on other kinases, which can complicate its use in certain experiments.
未来方向
There are several future directions for further research on 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide. One area of focus is the development of more soluble analogs of 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide that can be administered more easily in vivo. Another area of focus is the identification of biomarkers that can predict which patients will respond to treatment with 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide. Finally, there is a need for further studies to elucidate the mechanisms of resistance to 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide and to identify strategies to overcome this resistance.
合成方法
4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide is synthesized through a multistep process involving the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 5-chloro-2-methylaniline, followed by the addition of an aqueous solution of ammonia. The product is then purified through a series of recrystallizations and chromatography techniques to obtain the final compound.
科学研究应用
4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, prostate, ovarian, and pancreatic cancer. It has been shown to inhibit the AKT pathway, which is involved in cell survival, proliferation, and differentiation. By inhibiting this pathway, 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide can induce cell death and prevent cancer cells from spreading.
属性
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-4-11(15)8-14(9)17-20(18,19)12-5-6-13(16)10(2)7-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNCYVVIXKBXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)
![1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)

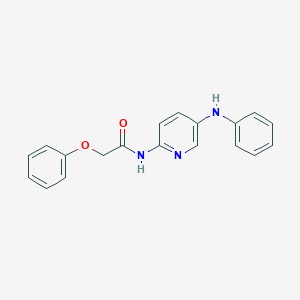
![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
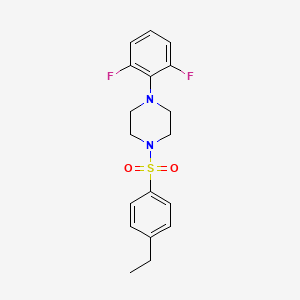
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)

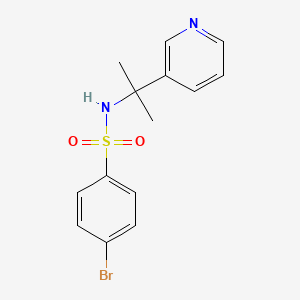
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
